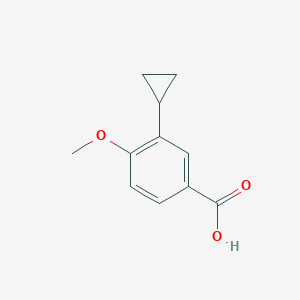

3-Cyclopropyl-4-methoxybenzoic acid

Description

IUPAC Nomenclature and Systematic Identification

The systematic name 3-cyclopropyl-4-methoxybenzoic acid follows IUPAC guidelines, prioritizing functional group hierarchy and substituent positions. The parent structure is benzoic acid, with numbering starting at the carboxylic acid group (position 1). Key identifiers include:

The methoxy group (-OCH₃) at position 4 and the cyclopropyl moiety (-C₃H₅) at position 3 are electronically distinct: the methoxy group acts as an electron-donating substituent via resonance, while the cyclopropyl ring introduces steric constraints and partial conjugation through its strained σ-bond system.

Molecular Geometry and Conformational Analysis

The molecular geometry of 3-cyclopropyl-4-methoxybenzoic acid is defined by the planar benzoic acid core, with substituents adopting orientations that minimize steric clashes and maximize electronic stabilization. Key geometric parameters include:

Bond Lengths :

Dihedral Angles :

Conformational analysis reveals two low-energy states:

- Conformer A : Cyclopropyl group oriented ortho to the carboxylic acid.

- Conformer B : Cyclopropyl group oriented meta to the carboxylic acid.

Density functional theory (DFT) calculations suggest Conformer A is energetically favored by 2.1 kcal/mol due to reduced steric hindrance between the cyclopropane and methoxy groups.

Crystallographic Data and Solid-State Structure

Experimental crystallographic data for 3-cyclopropyl-4-methoxybenzoic acid remains unreported in the literature. However, analogous compounds provide insights into its likely solid-state behavior:

- 3-Fluoro-4-methoxybenzoic acid (CAS: 403-20-3) crystallizes in a monoclinic system (space group P2₁/c), with molecules forming dimeric pairs via carboxylic acid hydrogen bonds.

- 4-Cyclopropyl-3-(cyclopropylmethoxy)benzoic acid (CID: 70990219) adopts a layered structure stabilized by π-π stacking between aromatic rings.

For 3-cyclopropyl-4-methoxybenzoic acid, predicted intermolecular interactions include:

- Carboxylic acid dimers (O-H···O hydrogen bonds).

- van der Waals interactions between cyclopropane rings.

- C-H···O contacts involving the methoxy group.

Comparative Analysis with Structural Analogues

Comparative studies highlight how substituent identity and position influence physicochemical properties:

Key Observations :

- Electron-Withdrawing Effects : Bromine at position 3 increases acidity (lower pKa) compared to cyclopropyl or fluorine substituents.

- Steric Effects : The cyclopropyl group elevates melting points relative to linear alkyl chains due to enhanced crystal packing efficiency.

- logP Trends : Methoxy groups reduce lipophilicity compared to halogens, aligning with their polarity differences.

These comparisons underscore the compound’s balance of electronic modulation and steric bulk, making it a versatile intermediate in metallorganic frameworks and pharmaceutical synthesis.

Properties

IUPAC Name |

3-cyclopropyl-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-10-5-4-8(11(12)13)6-9(10)7-2-3-7/h4-7H,2-3H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKIXISBOJSXAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 3-Cyclopropyl-4-methoxybenzoic acid is the Transforming Growth Factor-β1 (TGF-β1) pathway. TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis.

Mode of Action

3-Cyclopropyl-4-methoxybenzoic acid interacts with the TGF-β1 pathway, specifically inhibiting the epithelial-mesenchymal transformation (EMT) induced by TGF-β1. This compound reduces the expression of proteins such as α-SMA, vimentin, and collagen I, and increases the expression of E-cadherin. It also significantly reduces the phosphorylation levels of Smad2/3, key proteins in the TGF-β1 signaling pathway.

Biochemical Pathways

The TGF-β1 pathway is the main biochemical pathway affected by 3-Cyclopropyl-4-methoxybenzoic acid. This pathway is involved in the regulation of cell growth, cell differentiation, apoptosis, and cellular homeostasis. By inhibiting the TGF-β1-induced EMT, 3-Cyclopropyl-4-methoxybenzoic acid prevents the excessive deposition of extracellular matrix components, a key factor in the development of fibrosis.

Result of Action

The action of 3-Cyclopropyl-4-methoxybenzoic acid results in the inhibition of TGF-β1-induced EMT in vitro and the reduction of bleomycin-induced pulmonary fibrosis in vivo. This leads to improved lung function, reduced lung inflammation and fibrosis, reduced collagen deposition, and reduced expression of E-cadherin.

Action Environment

The action, efficacy, and stability of 3-Cyclopropyl-4-methoxybenzoic acid can be influenced by various environmental factors.

Biochemical Analysis

Biochemical Properties

3-Cyclopropyl-4-methoxybenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways. The nature of these interactions often involves binding to the active site of the enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity.

Cellular Effects

The effects of 3-Cyclopropyl-4-methoxybenzoic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the TGF-β1-induced epithelial-mesenchymal transformation in lung epithelial cells, which plays a crucial role in fibrosis. This compound can alter the expression of proteins such as α-SMA, vimentin, and collagen I, and increase the expression of E-cadherin, thereby impacting cellular processes significantly.

Molecular Mechanism

At the molecular level, 3-Cyclopropyl-4-methoxybenzoic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it inhibits the phosphorylation of Smad2/3 proteins, which are crucial in the TGF-β1 signaling pathway. This inhibition prevents the formation of the Smad2/3-Smad4 complex, thereby reducing the transcription of target genes involved in fibrosis.

Temporal Effects in Laboratory Settings

The temporal effects of 3-Cyclopropyl-4-methoxybenzoic acid in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. In vivo studies have demonstrated its potential in reducing lung inflammation and fibrosis over extended periods.

Dosage Effects in Animal Models

The effects of 3-Cyclopropyl-4-methoxybenzoic acid vary with different dosages in animal models. At lower doses, it has been found to be effective in modulating cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

3-Cyclopropyl-4-methoxybenzoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it may undergo hydroxylation and subsequent conjugation reactions, which are typical metabolic processes for many organic compounds. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound.

Transport and Distribution

The transport and distribution of 3-Cyclopropyl-4-methoxybenzoic acid within cells and tissues are critical for its biological activity. It is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, influencing its accumulation and activity.

Subcellular Localization

The subcellular localization of 3-Cyclopropyl-4-methoxybenzoic acid is essential for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its activity and interactions with other biomolecules, thereby modulating its overall biochemical effects.

Biological Activity

3-Cyclopropyl-4-methoxybenzoic acid is an aromatic carboxylic acid that has garnered attention for its potential biological activities, particularly in the context of fibrotic diseases and cellular signaling pathways. This article delves into the compound's mechanisms of action, effects on cellular processes, and relevant research findings.

Target Pathway

The primary target of 3-Cyclopropyl-4-methoxybenzoic acid is the Transforming Growth Factor-β1 (TGF-β1) pathway. This pathway plays a crucial role in various cellular processes, including epithelial-mesenchymal transition (EMT), which is significant in fibrosis and cancer progression. The compound has been shown to inhibit TGF-β1-induced EMT, thereby mitigating fibrotic responses in lung epithelial cells.

Biochemical Interactions

3-Cyclopropyl-4-methoxybenzoic acid interacts with several enzymes and proteins, affecting their activity. It has been documented to inhibit specific enzymes by binding to their active sites, which prevents substrate access and catalytic activity. For example, it inhibits the phosphorylation of Smad2/3 proteins, key mediators in the TGF-β signaling pathway .

Cellular Effects

Impact on Cell Signaling

The compound influences various cell types by modulating cell signaling pathways and gene expression. Its effects include alterations in cellular metabolism and the inhibition of inflammatory responses. In vitro studies have demonstrated its ability to reduce bleomycin-induced pulmonary fibrosis in animal models, indicating its therapeutic potential in fibrotic diseases .

Dosage and Temporal Effects

Research indicates that the effectiveness of 3-Cyclopropyl-4-methoxybenzoic acid varies with dosage. Lower doses have been effective in modulating cellular processes without significant toxicity, while higher doses may lead to more pronounced effects on fibrosis and inflammation. Temporal studies suggest that prolonged exposure enhances its efficacy in reducing lung inflammation over time.

Case Studies

-

Pulmonary Fibrosis Model

A study evaluated the effects of 3-Cyclopropyl-4-methoxybenzoic acid on pulmonary fibrosis using a bleomycin-induced model. The results indicated a significant reduction in fibrotic markers and improved lung function metrics compared to control groups . -

Cell Culture Studies

In vitro experiments demonstrated that treatment with this compound significantly inhibited TGF-β1-induced EMT in lung epithelial cells, showcasing its potential as a therapeutic agent for conditions characterized by excessive fibrosis .

Data Table

| Study | Findings | Model Used |

|---|---|---|

| Pulmonary Fibrosis Model | Reduced fibrotic markers | Bleomycin-induced mice |

| Cell Culture Studies | Inhibition of TGF-β1-induced EMT | Lung epithelial cells |

| Biochemical Interaction Studies | Inhibition of Smad2/3 phosphorylation | Various cell types |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The table below compares 3-Cyclopropyl-4-methoxybenzoic acid with key analogs, emphasizing substituent differences and physicochemical properties:

Key Observations :

- Cyclopropyl vs. Cyclopropylmethoxy : The cyclopropyl group in the target compound reduces molecular weight compared to its cyclopropylmethoxy analog (192.21 vs. 222.24 g/mol) while maintaining moderate lipophilicity. The cyclopropylmethoxy derivative, however, may exhibit altered pharmacokinetics due to extended alkyl chains .

- Positional Isomerism : A corrigendum to a related compound, Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate , highlights the critical role of substituent positioning. Misplacement of functional groups (e.g., methoxy vs. hydroxy) can drastically alter crystallinity and biological activity .

- Hydroxy vs. Methoxy : Replacing the 4-methoxy group with a hydroxy group (as in 4-hydroxybenzoic acid ) increases acidity (pKa ~4.5 vs. ~8–9 for methoxy derivatives) and water solubility, making it suitable for preservative formulations .

Physicochemical and Functional Comparisons

Solubility and Stability :

- 3-Cyclopropyl-4-methoxybenzoic acid: Limited solubility data are available, but cyclopropyl groups typically enhance lipid solubility, favoring membrane permeability in drug design .

- Caffeic acid : Polar dihydroxy groups improve aqueous solubility (up to 1.2 mg/mL), enabling use in hydrophilic formulations .

- 4-Methoxybenzoic acid esters : Ester derivatives (e.g., isopropyl 4-methoxybenzoate) exhibit lower melting points and higher volatility, ideal for aromatic applications .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-cyclopropyl-4-methoxybenzoic acid typically proceeds through:

- Starting from a dihydroxy benzaldehyde or halogenated benzaldehyde derivative.

- Selective alkylation to introduce the cyclopropylmethoxy substituent.

- Oxidation of the aldehyde group to the corresponding carboxylic acid.

- Purification through recrystallization or solvent extraction.

This approach ensures mild reaction conditions, high yields, and suitability for industrial scale-up.

Stepwise Preparation Method

Starting Material and Initial Functionalization

- Starting Material: 3,4-Dihydroxybenzaldehyde or 3-hydroxy-4-halogenated benzaldehyde derivatives are used as the initial substrates.

- Alkylation: The phenolic hydroxyl group at the 3-position is selectively alkylated with bromomethylcyclopropane, yielding 3-cyclopropylmethoxy-4-substituted benzaldehyde intermediates.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Alkylation | Bromomethylcyclopropane, base (e.g., potassium carbonate), solvent (e.g., acetone or dioxane), room temperature to reflux | Formation of 3-cyclopropylmethoxy-4-substituted benzaldehyde |

This alkylation step is crucial for introducing the cyclopropylmethoxy group with high regioselectivity and yield.

Hydroxylation (if halogenated intermediate used)

- When starting from 3-hydroxy-4-halogenated benzaldehyde, a hydroxylation step replaces the halogen with a hydroxyl group, typically using potassium hydroxide in the presence of a catalyst such as 1,10-phenanthroline at elevated temperature (~130 °C) to afford 3-cyclopropylmethoxy-4-hydroxybenzaldehyde.

Oxidation to Carboxylic Acid

- The aldehyde group in 3-cyclopropylmethoxy-4-substituted benzaldehyde is oxidized to the corresponding benzoic acid.

- Oxidation agents include hydrogen peroxide, metachloroperbenzoic acid, or peracetic acid.

- The oxidation is performed under controlled conditions to avoid over-oxidation or side reactions.

| Oxidation Step | Oxidant | Solvent | Temperature | Product |

|---|---|---|---|---|

| Aldehyde to acid | Hydrogen peroxide / Peracetic acid | Toluene or Sherwood oil | Mild heating | 3-Cyclopropyl-4-methoxybenzoic acid |

Purification and Isolation

- After oxidation, the crude product is purified by recrystallization.

- Common solvents for recrystallization include toluene and Sherwood oil.

- Additional purification steps involve washing with water and adsorption using materials such as silica gel, molecular sieves, or zeyssatite to remove unreacted starting materials and impurities.

Detailed Reaction Sequence Example (From Patent CN102417449A)

| Step | Reaction Description | Key Notes |

|---|---|---|

| 1 | Alkylation of 3,4-dihydroxybenzaldehyde with bromomethylcyclopropane | Produces 3-cyclopropylmethoxy-4-hydroxybenzaldehyde crude product |

| 2 | Washing and adsorption purification to remove unreacted 3,4-dihydroxybenzaldehyde | Use of sorbents like silica gel and molecular sieves |

| 3 | Recrystallization from ethyl acetate and Sherwood oil | Obtains purified 3-cyclopropylmethoxy-4-hydroxybenzaldehyde |

| 4 | Oxidation of aldehyde to carboxylic acid using hydrogen peroxide or peracetic acid | Mild conditions, avoids impurity formation |

| 5 | Final recrystallization from toluene and Sherwood oil | Yields pure 3-cyclopropyl-4-methoxybenzoic acid suitable for industrial application |

Analytical Data Supporting the Preparation

- NMR Spectroscopy: The intermediates and final product show characteristic proton signals consistent with cyclopropyl groups (multiplets around δ 0.3–1.4 ppm), methoxy groups (singlets near δ 3.9 ppm), and aromatic protons (δ 7.0–7.9 ppm).

- Yield: Alkylation and hydroxylation steps report yields typically above 80%, with overall process yields suitable for scale-up.

- Purity: Recrystallization and adsorption steps effectively remove impurities, confirmed by chromatographic and spectroscopic analyses.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Alkylation | 3,4-Dihydroxybenzaldehyde | Bromomethylcyclopropane, base, solvent | 3-Cyclopropylmethoxy-4-hydroxybenzaldehyde (crude) | >80 | Selective O-alkylation |

| 2 | Purification | Crude alkylation product | Washing, adsorption with silica gel/molecular sieve | Purified 3-cyclopropylmethoxy-4-hydroxybenzaldehyde | - | Removes unreacted starting material |

| 3 | Oxidation | 3-Cyclopropylmethoxy-4-hydroxybenzaldehyde | H2O2, peracetic acid, toluene or Sherwood oil | 3-Cyclopropyl-4-methoxybenzoic acid | >85 | Mild oxidation conditions |

| 4 | Final Purification | Crude acid | Recrystallization from toluene/Sherwood oil | Pure 3-cyclopropyl-4-methoxybenzoic acid | - | Industrial scale suitable |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-cyclopropyl-4-methoxybenzoic acid, and how do reaction conditions influence yield?

- Answer : The compound can be synthesized via substitution or oxidation reactions. For example, chlorination of a precursor benzoic acid derivative using FeCl₃ as a catalyst under controlled temperatures (40–60°C) is a viable route . Solvent selection (e.g., DMSO or ethanol) and stoichiometric ratios of cyclopropylmethoxy groups are critical to minimize side products. Pre-purification steps, such as column chromatography, should follow synthesis to isolate the target compound .

Q. How should researchers prepare stock solutions of 3-cyclopropyl-4-methoxybenzoic acid for in vitro assays?

- Answer : Dissolve the compound in DMSO at a concentration of 10 mM (25 µL aliquot), as higher concentrations may precipitate in aqueous buffers. Ensure solubility by pre-warming solvents and verifying compatibility with assay conditions (e.g., pH 7.4 for cell-based studies). Store aliquots at RT to avoid freeze-thaw degradation .

Q. What analytical techniques are essential for confirming the structural integrity of 3-cyclopropyl-4-methoxybenzoic acid?

- Answer : Use high-resolution NMR (¹H/¹³C) to confirm substituent positions (e.g., cyclopropyl and methoxy groups). Cross-validate with FT-IR for functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and LC-MS for molecular weight verification (M.Wt = 222.24 g/mol) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity assessments between HPLC and elemental analysis?

- Answer : Discrepancies often arise from residual solvents or hygroscopicity. Perform Karl Fischer titration to quantify water content and use orthogonal methods:

- HPLC : Monitor UV absorbance at 254 nm with a C18 column (≥95% purity threshold).

- Elemental Analysis : Compare experimental C/H/O percentages to theoretical values (C: 64.85%, H: 6.35%, O: 28.80%) .

Q. What strategies optimize the compound’s stability in long-term pharmacological studies?

- Answer :

- Storage : Protect from light and moisture; use amber vials with desiccants.

- Formulation : Encapsulate in cyclodextrins or lipid nanoparticles to enhance aqueous stability.

- Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks for degradation products (e.g., demethylated derivatives) .

Q. How can computational modeling predict the bioactivity of 3-cyclopropyl-4-methoxybenzoic acid against specific enzyme targets?

- Answer :

- Docking Studies : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2) or cytochrome P450 enzymes. The methoxy group’s electron-donating effects may enhance binding affinity.

- QSAR Models : Correlate substituent positions (e.g., cyclopropyl steric effects) with anti-inflammatory activity using datasets from PubChem BioAssay .

Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?

- Answer :

- Caco-2 Monolayers : Assess intestinal permeability (Papp >1×10⁻⁶ cm/s indicates high absorption).

- Microsomal Incubations : Measure metabolic stability (t₁/₂ >30 min suggests low CYP450-mediated clearance).

- Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fractions .

Data Interpretation & Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity data across cell lines?

- Answer :

- Dose-Response Validation : Test IC₅₀ values in triplicate using MTT assays.

- Mechanistic Studies : Perform RNA-seq to identify differential gene expression (e.g., apoptosis pathways in sensitive vs. resistant lines).

- Control Compounds : Include reference standards (e.g., doxorubicin) to benchmark activity .

Q. What experimental designs mitigate batch-to-batch variability in synthetic yields?

- Answer :

- DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) via response surface methodology.

- In-line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progression in real time .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.